

molecular weight and formula of 1-Propylpiperazine Dihydrobromide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Propylpiperazine Dihydrobromide**

Cat. No.: **B1364186**

[Get Quote](#)

An In-Depth Technical Guide to **1-Propylpiperazine Dihydrobromide** for Advanced Research and Development

Introduction

1-Propylpiperazine Dihydrobromide is a versatile chemical intermediate that holds significant value within the pharmaceutical and chemical research sectors. As the dihydrobromide salt of 1-propylpiperazine, this compound offers enhanced stability and solubility, making it a highly effective building block in organic synthesis.^[1] Its molecular structure, featuring a piperazine ring, is a common scaffold in a multitude of bioactive molecules, particularly those targeting the central nervous system (CNS).^[1] This guide provides a comprehensive overview of its chemical properties, applications, and handling protocols, designed for researchers and drug development professionals who require a deeper understanding of its utility and function.

Physicochemical and Structural Properties

The fundamental characteristics of **1-Propylpiperazine Dihydrobromide** are summarized below. These properties are critical for its application in experimental design, ensuring accurate stoichiometric calculations and appropriate solvent selection.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₆ N ₂ · 2HBr	[1][2]
Molecular Weight	290.04 g/mol	[1][2][3]
CAS Number	64262-23-3	[2][3]
Appearance	White to off-white crystalline powder	[1][4]
Melting Point	254 - 264.5 °C	[1][2][4]
Solubility	Soluble in water (50 mg/mL)	[2]

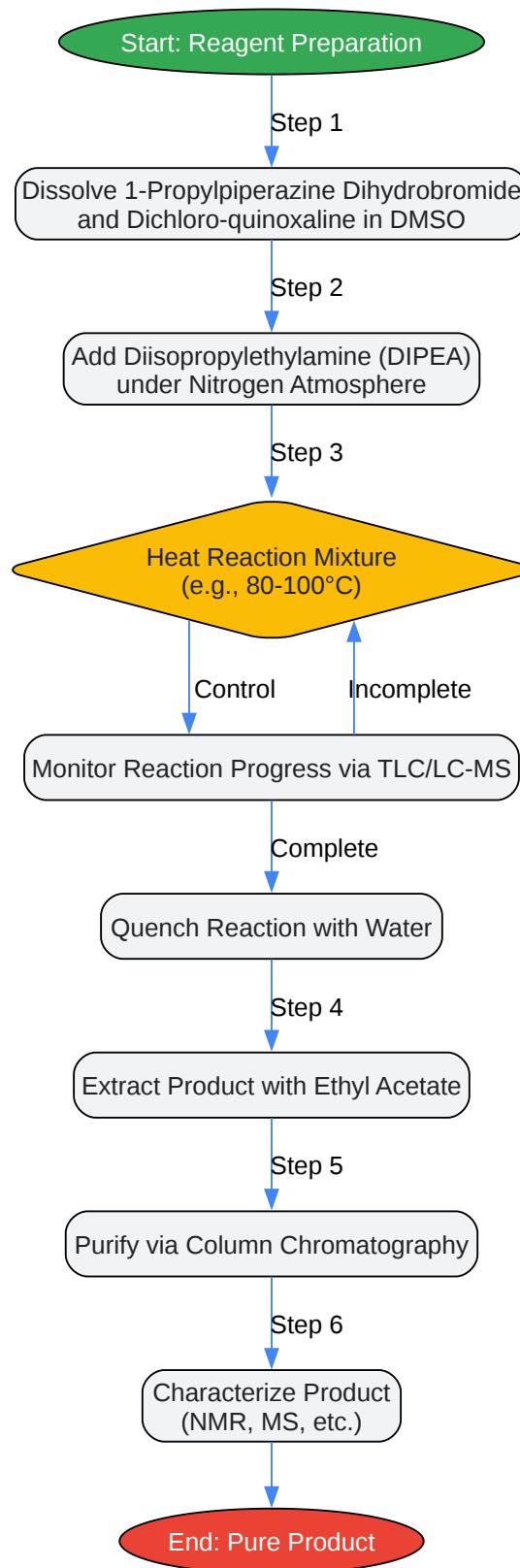
Chemical Structure Analysis

The structure of **1-Propylpiperazine Dihydrobromide** is key to its reactivity and utility. The core is a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions. One nitrogen is substituted with a propyl group, while the other remains a secondary amine. In the dihydrobromide salt form, both nitrogen atoms are protonated and associated with bromide counter-ions. This salt formation significantly increases the compound's melting point and enhances its solubility in aqueous media compared to its freebase form.

Caption: Chemical structure of **1-Propylpiperazine Dihydrobromide**.

Core Applications in Scientific Research

The utility of **1-Propylpiperazine Dihydrobromide** spans several domains, primarily driven by its structural attributes.


- **Pharmaceutical Development:** This compound is a crucial intermediate in the synthesis of novel pharmaceuticals.^[1] The piperazine moiety is a well-established pharmacophore in many CNS agents, including antipsychotics and antidepressants. The propyl group provides a lipophilic chain that can be critical for modulating a drug's pharmacokinetic profile, such as its ability to cross the blood-brain barrier. It has been specifically utilized in the synthesis of amidines and sulfonamides of 5- and 6-amino-2,3-bis(4-alkyl-1-piperazinyl)quinoxalines, which have been investigated for their therapeutic potential.^{[2][4][5]}

- **Neuropharmacology Studies:** Researchers employ this molecule to investigate neurotransmitter systems.^[1] By serving as a precursor to more complex molecules, it aids in the development of new ligands for receptors and transporters, thereby helping to elucidate the mechanisms of neurological and psychiatric disorders.^[1]
- **Biochemical and Analytical Applications:** In biochemical research, it can be used in various assays to study enzyme activities and interactions.^[1] Furthermore, its stability and purity make it a suitable standard in analytical methods for drug testing and quality control in pharmaceutical manufacturing.^[1]
- **Organic and Materials Science:** Beyond pharmaceuticals, it serves as a building block in general organic synthesis and in the creation of specialized polymers, where it can enhance material properties like durability.^[1] A noted reaction is its use with potassium thiocyanate to produce 1-(4-n-propyl)piperazine thioamide.^{[2][4]}

Experimental Protocol: Synthesis of a Quinoxaline Derivative

To illustrate its practical application, this section outlines a representative workflow for using **1-Propylpiperazine Dihydrobromide** as a nucleophile in an aromatic substitution reaction to synthesize a bioactive quinoxaline derivative. This protocol is a self-validating system, with built-in checkpoints for reaction monitoring and product purification.

Causality: The choice of a polar aprotic solvent like DMSO is to ensure the solubility of the ionic dihydrobromide salt and the quinoxaline starting material. The use of a non-nucleophilic base (e.g., DIPEA) is critical to deprotonate the piperazine nitrogens, activating them for nucleophilic attack without competing in the reaction. The reaction is heated to overcome the activation energy of the nucleophilic aromatic substitution.

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis using **1-Propylpiperazine Dihydrobromide**.

Step-by-Step Methodology

- Reagent Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of the starting dichloro-quinoxaline substrate and 2.2 equivalents of **1-Propylpiperazine Dihydrobromide** in anhydrous dimethyl sulfoxide (DMSO).
- Base Addition: Slowly add 4.5 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to the stirred solution at room temperature. The base neutralizes the hydrobromide, liberating the free piperazine for reaction.
- Reaction Execution: Heat the reaction mixture to 80-100 °C. The elevated temperature facilitates the nucleophilic aromatic substitution.
- Reaction Monitoring: Periodically take aliquots from the reaction mixture to monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Work-up and Extraction: After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous phase three times with a suitable organic solvent, such as ethyl acetate.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product using silica gel column chromatography.
- Characterization: Confirm the identity and purity of the final product using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Safety, Handling, and Storage

As a responsible scientist, proper handling of all chemicals is paramount. **1-Propylpiperazine Dihydrobromide** requires careful management to ensure laboratory safety.

- Hazard Identification: The compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[2\]](#)

- Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. When handling the powder, a dust mask (e.g., N95) is recommended to avoid inhalation.[2]
- Handling Procedures: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure. Avoid generating dust.
- Storage: Store the compound in a tightly sealed container in a dry, cool place. It is stable at room temperature.[1]

Conclusion

1-Propylpiperazine Dihydrobromide is a high-value chemical reagent with significant utility in drug discovery and chemical synthesis. Its defined physicochemical properties, coupled with the reactive potential of its piperazine core, make it an indispensable tool for creating complex molecules, particularly those aimed at neuropharmacological targets. Understanding its properties, reaction mechanisms, and proper handling protocols enables researchers to leverage its full potential safely and effectively, paving the way for innovations in medicine and material science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 1-丙基哌嗪 二氢溴酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 1-N-PROPYLPIPERAZINE DIHYDROBROMIDE | 64262-23-3 [chemicalbook.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- To cite this document: BenchChem. [molecular weight and formula of 1-Propylpiperazine Dihydrobromide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1364186#molecular-weight-and-formula-of-1-propylpiperazine-dihydrobromide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com